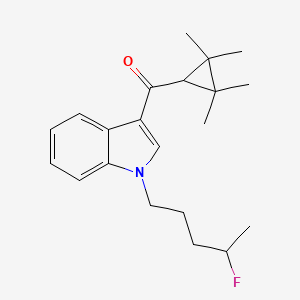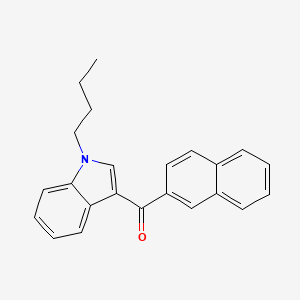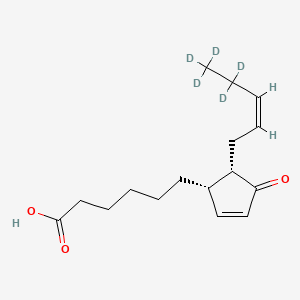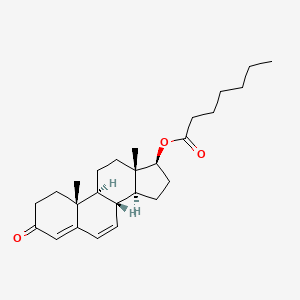
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound has gained attention due to its potent psychoactive effects and its use in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Fluoropentyl Chain: The 4-fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the fluoropentyl group.
Formation of the Cyclopropyl Methanone: The cyclopropyl methanone moiety is introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a cyclopropyl ketone in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole core or the fluoropentyl chain is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the fluoropentyl chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole core or the fluoropentyl chain.
Reduction Products: Reduced derivatives, such as alcohols or amines.
Substitution Products: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Structure-Activity Relationship Studies: The compound is used to study the relationship between chemical structure and biological activity, helping to design new synthetic cannabinoids with desired properties.
Biology:
Receptor Binding Studies: The compound is used to investigate the binding affinity and selectivity for cannabinoid receptors, providing insights into receptor-ligand interactions.
Medicine:
Pharmacological Studies: The compound is used to study its pharmacological effects, such as analgesic, anti-inflammatory, and psychoactive properties, which may have therapeutic potential.
Industry:
Drug Development: The compound serves as a lead compound for the development of new drugs targeting cannabinoid receptors.
作用機序
The mechanism of action of (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events. This results in the modulation of neurotransmitter release, which contributes to its psychoactive and pharmacological effects.
類似化合物との比較
- (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- (1-(4-methylpentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- (1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Comparison:
- Potency: (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is generally more potent than its non-fluorinated analogs due to the electron-withdrawing effect of the fluorine atom, which enhances receptor binding affinity.
- Selectivity: The compound may exhibit different selectivity profiles for CB1 and CB2 receptors compared to its analogs, influencing its pharmacological effects.
- Metabolic Stability: The presence of the fluorine atom can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
特性
分子式 |
C21H28FNO |
|---|---|
分子量 |
329.5 g/mol |
IUPAC名 |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
InChIキー |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766675.png)


![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766692.png)
![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)



![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)


